

Gnetin C Demonstrates Potent In Vivo Anti- Inflammatory Effects: A Comparative Analysis

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For Immediate Release

[City, State] – October 26, 2025 – New comparative data highlights the significant in vivo anti-inflammatory potential of Gnetin C, a resveratrol dimer found in the seeds of Gnetum gnemon. In preclinical models, Gnetin C has shown potent activity, suggesting its promise as a novel therapeutic agent for inflammatory conditions. This guide provides a comprehensive comparison of Gnetin C's performance against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin, supported by experimental data and detailed protocols.

Comparative Efficacy in In Vivo Inflammation Models

The anti-inflammatory effects of Gnetin C were evaluated in a murine model of periodontitis, a chronic inflammatory disease. The results were compared with the known efficacy of Indomethacin in the widely used carrageenan-induced paw edema model, a classic test for acute inflammation.

While direct comparative studies of Gnetin C and Indomethacin in the same inflammation model are not yet available, the existing data allows for an indirect comparison of their anti-inflammatory capabilities. Gnetin C has been shown to be more potent than its parent compound, resveratrol, in reducing key inflammatory markers.[1]



Table 1: In Vivo Anti-Inflammatory Effects of Gnetin C vs. Indomethacin

Compound	Animal Model	Dosage	Key Inflammatory Marker	Percent Inhibition
Gnetin C	Mouse Periodontitis	Not Specified	IL-1β	Superior to Resveratrol[1]
Indomethacin	Rat Carrageenan- Induced Paw Edema	10 mg/kg	Paw Edema Volume	54% at 3 hours[2]

Signaling Pathways and Mechanism of Action

Gnetin C is believed to exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory cascade, primarily the NF-κB and COX-2 pathways.

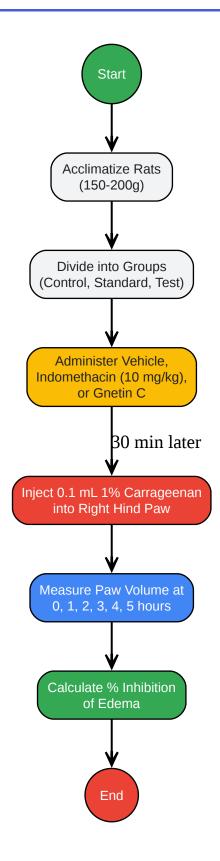
NF- κ B Signaling Pathway: The transcription factor NF- κ B is a central regulator of inflammation. [3] Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IKK complex, which leads to the degradation of I κ B α and the subsequent translocation of NF- κ B to the nucleus. Once in the nucleus, NF- κ B promotes the transcription of pro-inflammatory genes, including cytokines like TNF- α and IL-1 β , as well as the enzyme COX-2. Gnetin C has been suggested to inhibit the activation of the NF- κ B pathway, thereby reducing the expression of these inflammatory mediators.[2]

COX-2 Signaling Pathway: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and swelling.[4] By inhibiting the NF-κB pathway, Gnetin C can indirectly suppress the expression of COX-2. Direct inhibition of COX-2 activity by Gnetin C is also a potential mechanism of its anti-inflammatory action.









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